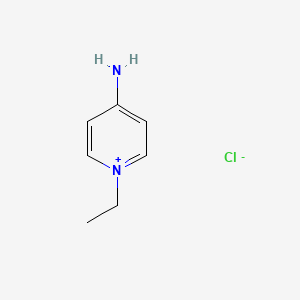![molecular formula C19H13ClN4 B14262638 Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- CAS No. 138744-57-7](/img/structure/B14262638.png)
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with additional substituents at specific positions, making it a unique and valuable molecule in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the use of 4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides. The resulting intermediates undergo cyclization under reflux conditions to form the desired pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact. For example, dicationic molten salts have been used as active catalysts in one-pot synthesis methods, providing high yields and efficient reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve refluxing in suitable solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets. For instance, it acts as a dihydrofolate reductase (DHFR) inhibitor, reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis, leading to cell death . Additionally, it can inhibit various kinases, including tyrosine kinases, by competing with ATP binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[3,2-d]pyrimidines: Known for their antimalarial and tyrosine kinase inhibitory activities.
Pyrazolo[4,3-d]pyrimidines: Studied for their antibacterial and CDK inhibitory activities.
Uniqueness
Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl- is unique due to its specific substituents, which enhance its biological activity and selectivity. Its ability to inhibit multiple molecular targets, including DHFR and various kinases, makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
138744-57-7 |
|---|---|
Formule moléculaire |
C19H13ClN4 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
7-(4-chlorophenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H13ClN4/c20-14-8-6-13(7-9-14)16-10-15(12-4-2-1-3-5-12)17-18(21)22-11-23-19(17)24-16/h1-11H,(H2,21,22,23,24) |
Clé InChI |
DOJPECLYBBAMEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=NC=NC(=C23)N)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

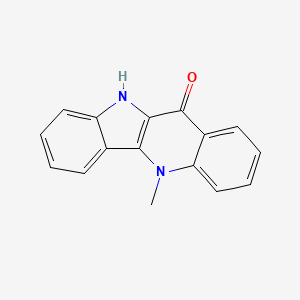
(propan-2-yl)silane](/img/structure/B14262564.png)
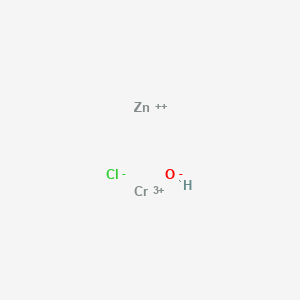
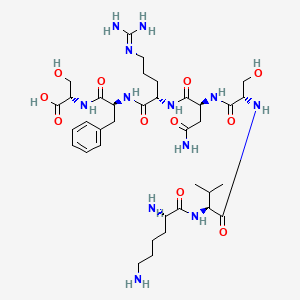
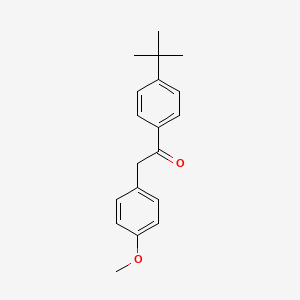
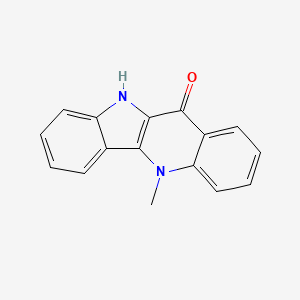
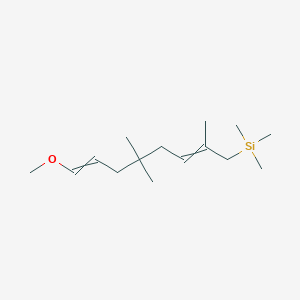
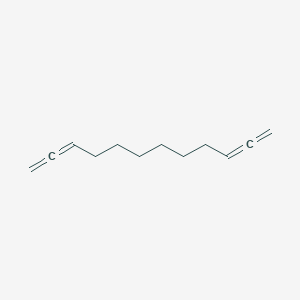
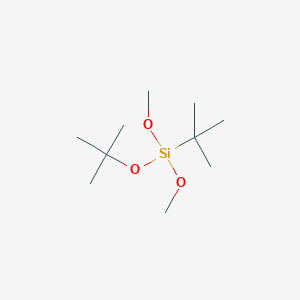

![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
